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Compound of Interest

Compound Name:
2-Chloro-3-chloromethyl-8-

ethylquinoline

CAS No.: 948291-44-9

Cat. No.: B3033199 Get Quote

Application Note: Strategic Utilization of 2-Chloro-3-chloromethyl-8-ethylquinoline in

Medicinal Chemistry

Executive Summary & Chemical Identity
2-Chloro-3-chloromethyl-8-ethylquinoline (CAS: 948291-44-9) is a high-value, bifunctional

heterocyclic building block.[1][2][3] Unlike common quinoline commodities, the 8-ethyl

substituent provides a unique steric and lipophilic vector, making this intermediate critical for

"scaffold hopping" in drug discovery programs—specifically for Kinase Inhibitors (c-Met, PI3K)

and Tubulin Polymerization Inhibitors.[1][3]

This guide details the chemoselective exploitation of its two electrophilic sites: the highly

reactive C3-chloromethyl (

) and the less reactive C2-chloro (

).[1][2][3]
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Property Specification

CAS Number 948291-44-9

Molecular Formula

Molecular Weight 240.13 g/mol

Key Functional Groups

1.[1][2][3] Alkyl Halide (Benzylic-like, C3)2.[1][3]

Aryl Chloride (Heteroaromatic, C2)3.[1] Ethyl

Group (Lipophilic handle, C8)

Primary Applications
Fragment-Based Drug Discovery (FBDD),

Kinase Inhibitor Libraries, Montelukast Analogs

Reactivity Profile & Mechanistic Logic
To use this intermediate effectively, researchers must understand the reactivity hierarchy.[1]

The molecule possesses two electrophilic centers with distinct activation energy barriers.[1][3]

Kinetic Control (Site A - C3): The chloromethyl group is essentially a benzylic chloride.[1][3] It

undergoes

reactions rapidly with nucleophiles (thiols, amines, azides) under mild conditions.[1]

Thermodynamic/Catalytic Control (Site B - C2): The 2-chloro position is deactivated relative

to the alkyl chloride but activated relative to chlorobenzene due to the ring nitrogen.[1][2][3] It

undergoes Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald), usually requiring heat or
catalysis.[1][3]

Crucial Strategy:Always functionalize the C3-chloromethyl group first if preserving the C2-

chloro handle is required for later diversity.[1][2][3]

Visualizing the Reactivity Workflow
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Caption: Figure 1. Chemoselective functionalization strategy. Path A is the standard entry point

for library synthesis.[1]

Experimental Protocols
Protocol A: Chemoselective C3-Thioether Formation
(Montelukast-Type Coupling)
Context: This protocol mimics the synthesis of Leukotriene Receptor Antagonists, utilizing the

8-ethylquinoline core to alter metabolic stability compared to the standard 7-chloro analogs.[1]

[2][3]

Reagents:

Substrate: 2-Chloro-3-chloromethyl-8-ethylquinoline (1.0 eq)[1][2][3]

Nucleophile: Thiol derivative (e.g., Methyl 1-(mercaptomethyl)cyclopropaneacetate) (1.1 eq)

[1][2][3]

Base: Cesium Carbonate (

) or DIPEA (1.5 eq)[1]

Solvent: Anhydrous Acetonitrile (ACN) or DMF.[1][3]

Step-by-Step Methodology:

Preparation: Dissolve 1.0 eq of the thiol nucleophile in anhydrous ACN (0.1 M concentration)

under nitrogen atmosphere.
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Activation: Add 1.5 eq of

. Stir at

for 15 minutes to generate the thiolate anion.

Addition: Add 2-Chloro-3-chloromethyl-8-ethylquinoline (dissolved in minimal ACN)

dropwise over 10 minutes. Note: Dropwise addition prevents dimerization of the highly

reactive alkyl chloride.[1]

Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

Reaction is typically complete in 1–2 hours.[1][3]

Checkpoint: The C2-Cl signal (Ar-Cl) should remain intact.[1][2][3] If C2 substitution is

observed, lower temperature to

.[1][3]

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1][3]

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Fused Pyrrolo[3,4-b]quinolines
(Cyclization)
Context: This protocol utilizes both electrophilic sites to build tricyclic cores, common in DNA-

intercalating antitumor agents.[1][2][3]

Reagents:

Substrate: 2-Chloro-3-chloromethyl-8-ethylquinoline (1.0 eq)[1][2][3]

Nucleophile: Primary amine (e.g., Benzylamine or Aniline) (1.2 eq)[1]

Solvent: Ethanol or Toluene.[1][3]

Step-by-Step Methodology:
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Initial Alkylation (C3): Dissolve substrate in Ethanol. Add amine (1.2 eq) and stir at RT for 2

hours. This displaces the aliphatic C3-Cl first.[1][2][3]

Thermal Cyclization (C2): Once the intermediate is formed (verified by LC-MS), heat the

reaction mixture to Reflux (

) for 6–12 hours.

Mechanism:[3][4] The secondary amine formed at C3 attacks the C2-position via

intramolecular

, ejecting the C2-chloride and closing the pyrrole ring.[1][2][3]

Isolation: Cool to RT. The fused tricyclic product often precipitates.[1][3] Filter and wash with

cold ethanol.[1][3]

Downstream Applications & Library Generation
The 8-ethylquinoline scaffold is particularly valuable for generating Structure-Activity

Relationship (SAR) data in kinase programs.[1][2][3] The ethyl group at C8 creates a "bulge"

that can induce selectivity for kinases with larger hydrophobic pockets (e.g., c-Met).[1][3]

Target Classes:

Tubulin Inhibitors: 3-formyl-8-ethylquinoline derivatives have shown potency against breast

cancer cell lines (NCI-60 panel) [1].[1][2][3] The chloromethyl analog allows for the

introduction of ether/amine linkers to improve solubility.[1][3]

PI3K/mTOR Inhibitors: Quinoline cores are scaffolds for PI3K inhibitors (e.g., Dactolisib

analogs).[1][3][5] The 8-ethyl group modulates the dihedral angle of the attached

pharmacophores.[1][3]

Workflow: Library Synthesis via 2-Chloro-3-
chloromethyl-8-ethylquinoline
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Core Scaffold:
2-Chloro-3-chloromethyl-

8-ethylquinoline
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 + R-OH / R-NH2

Step 2: C2-Diversification
(Suzuki/Buchwald Coupling)

 Pd(OAc)2 / Ligand

Final Drug Candidates
(Kinase/Tubulin Inhibitors)

 + Ar-B(OH)2 / Ar-NH2
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Caption: Figure 2. Divergent synthesis workflow for generating 8-ethylquinoline small molecule

libraries.

Safety & Handling (SDS Summary)
Hazards:

H314: Causes severe skin burns and eye damage (Corrosive).[1][3]

H317: May cause an allergic skin reaction (Sensitizer).[1][3]

Lachrymator: The chloromethyl moiety can act as a tear gas agent (similar to benzyl

chloride).[1][3]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3033199?utm_src=pdf-body-img
https://patents.google.com/patent/EP0113432A1/en
https://abcr.com/de_en/products/building-blocks/quinolines
https://patents.google.com/patent/EP0113432A1/en
https://abcr.com/de_en/products/building-blocks/quinolines
https://patents.google.com/patent/EP0113432A1/en
https://abcr.com/de_en/products/building-blocks/quinolines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store at

under inert gas (Argon). Moisture sensitive (hydrolysis of

to

occurs over time).[1][2][3]

Neutralization: Quench spills with 10% aqueous ammonium hydroxide or sodium thiosulfate

solution.[1][3]
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Disclaimer: This protocol is for research purposes only. All synthesis must be conducted in a

fume hood by trained personnel wearing appropriate PPE.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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